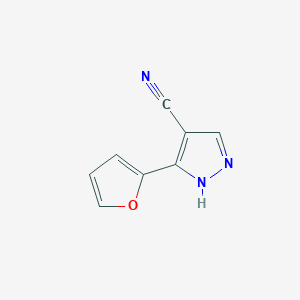

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVYQUUVFIYOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273963 | |

| Record name | 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008428-33-8 | |

| Record name | 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008428-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Precursor Synthesis and Reactant Derivatization for 3-(Furan-2-yl)-1H-pyrazole-4-carbonitrile Scaffolding

Preparation of Furan-2-yl Substituted Building Blocks

The furan (B31954) moiety is a critical component of the target molecule, and its introduction relies on the synthesis of versatile furan-2-yl precursors. Substituted furans are recognized as essential building blocks for a wide range of pharmaceutical agents and functional materials. acs.org

A primary and widely utilized precursor is furan-2-carbaldehyde , commonly known as furfural. Efficient synthetic routes to this aldehyde have been developed, including a quantitative synthesis that starts from furan and uses N,N-dimethylformamide-d7 (DMF-d7) and oxalyl chloride. mdpi.com This method yields the deuterated analogue, furan-2-carbaldehyde-d, in high purity (>96%) and yield (99%). mdpi.com Other methods, such as the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), are also employed for the formylation of furans. mdpi.com

Another key building block is 2-acetylfuran . This ketone can be condensed with hydrazines to form hydrazone intermediates, which are pivotal for subsequent cyclization into pyrazole (B372694) rings. For instance, the condensation of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine (B124118) is a key step in the synthesis of related pyrazole derivatives. researchgate.net More complex, unsymmetrically disubstituted furans can be accessed through advanced catalytic methods like Cu/Pd-catalyzed decarbonylative/acylative Sonogashira cross-coupling reactions, using biomass-derived 2,5-furandicarboxylic dichloride and terminal alkynes. acs.org

Synthesis of Pyrazole-4-carbonitrile Precursors

The pyrazole-4-carbonitrile core is a common substructure in many biologically active compounds. Its synthesis often involves the construction of aminopyrazole carbonitriles, which serve as highly reactive intermediates for further functionalization. chim.it

One prominent precursor is 5-amino-1H-pyrazole-4-carbonitrile . It can be synthesized through the reaction of hydrazine (B178648) hydrate (B1144303) with alkoxymethylidenemalononitrile. beilstein-journals.org These aminopyrazoles are valuable for creating fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, by reacting them with 1,3-bis-electrophiles. chim.itekb.eg

Three-component reactions provide an efficient route to substituted 5-aminopyrazole-4-carbonitriles. For example, the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine can be catalyzed by environmentally friendly catalysts like tannic acid-functionalized silica-coated Fe3O4 nanoparticles, affording high yields in short reaction times. nih.gov Similarly, using sodium chloride in aqueous media at room temperature represents a green and cost-effective method for synthesizing pyrazole-4-carbonitrile derivatives from the same three components. researchgate.net

| Catalyst/Medium | Reactants | Product Type | Reference |

| Fe3O4@SiO2@Tannic acid | Azo-linked aldehydes, malononitrile, phenylhydrazine | 5-Amino-pyrazole-4-carbonitriles | nih.gov |

| NaCl / Aqueous media | Aromatic aldehydes, malononitrile, phenyl hydrazine | Pyrazole-4-carbonitrile derivatives | researchgate.net |

| None (Refluxing ethanol) | Hydrazine hydrate, ethyl acetoacetate, aldehydes, malononitrile | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

Development of Diverse Hydrazine and Nitrogen-Containing Reagents

Hydrazine and its derivatives are the essential source of the two adjacent nitrogen atoms in the pyrazole ring. beilstein-journals.org The choice of hydrazine reactant is crucial as it often dictates the substitution pattern on the pyrazole's nitrogen atom. While simple hydrazine hydrate (NH2NH2·H2O) is commonly used to produce N-unsubstituted pyrazoles, a wide array of substituted hydrazines, such as phenylhydrazine and other arylhydrazines, are employed to install specific groups at the N1-position of the pyrazole ring. nih.govnih.gov

A significant challenge in pyrazole synthesis can be the limited availability or stability of certain substituted hydrazines. beilstein-journals.orgnih.gov To overcome this, methods for the in situ generation of hydrazine precursors have been developed. One such strategy involves the copper-catalyzed coupling of arylboronic acids with Boc-protected diimide, followed by the removal of the protecting groups and subsequent cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. beilstein-journals.orgnih.gov This approach broadens the scope of accessible N-substituted pyrazoles. beilstein-journals.org

Direct Synthetic Routes to this compound

Direct methods for constructing the pyrazole ring are highly valued for their efficiency. These strategies typically involve the reaction of a C3-building block with a hydrazine derivative, leading to the formation of the five-membered heterocyclic ring in one or two steps.

Cyclocondensation Approaches utilizing 1,3-Dicarbonyl Systems or Equivalents

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govnih.govjk-sci.com This reaction is typically performed under acidic conditions. jk-sci.com For the synthesis of this compound, a suitable precursor would be a furan-2-yl substituted 1,3-dicarbonyl equivalent.

A key intermediate for this pathway is (Z)-3-amino-3-(furan-2-yl)prop-2-enenitrile , which can be reacted with various reagents to form the pyrazole ring. A related transformation is the Vilsmeier-Haack reaction, where a hydrazone is formylated to create a pyrazole-4-carbaldehyde. researchgate.netnih.gov For example, the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan yields 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structurally analogous compound. researchgate.net This aldehyde can then be converted to the desired nitrile.

The reaction of 1,3-dicarbonyl compounds with hydrazine can sometimes lead to a mixture of regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.govjk-sci.com However, reaction conditions can be optimized to favor the desired isomer. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide can enhance regioselectivity compared to conventional reactions in ethanol. nih.gov

| Reaction Type | Key Precursors | Product Core | Key Features | Reference |

| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Pyrazole | Classic, acid-catalyzed cyclocondensation. nih.govjk-sci.com | Can produce regioisomers. |

| Vilsmeier-Haack | Hydrazone, DMF, POCl3 | Pyrazole-4-carbaldehyde | Formylation of a pre-formed hydrazone. researchgate.netnih.gov | Versatile for creating substituted aldehydes. |

Multicomponent Reaction Strategies for Pyrazole Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.gov These reactions are prized for their atom economy and procedural simplicity. researchgate.net

A prominent three-component reaction for synthesizing the pyrazole-4-carbonitrile scaffold involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. nih.govresearchgate.net To synthesize the target compound, furan-2-carbaldehyde would be reacted with malononitrile and hydrazine hydrate . This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of hydrazine and subsequent cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net

This MCR can be performed under various conditions, including using catalytic ytterbium perfluorooctanoate [Yb(PFO)3], which is effective for synthesizing pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Green chemistry approaches for this MCR have also been developed, utilizing catalysts like NaCl in water or performing the reaction under microwave irradiation to reduce reaction times and environmental impact. researchgate.netresearchgate.net The use of MCRs represents a highly convergent and flexible route to a wide array of substituted pyrazoles. nih.govbeilstein-journals.org

Green Chemistry and Sustainable Synthetic Protocols (e.g., Catalysis in Aqueous Media)

The development of environmentally benign synthetic methodologies for pyrazole derivatives has become a major focus in chemical research, aiming to reduce the use of hazardous solvents and reagents. researchgate.netnih.govijprt.org Traditional methods often require harsh conditions, such as high temperatures and organic solvents, which are costly and environmentally detrimental. researchgate.netsci-hub.se Green chemistry approaches offer cleaner, safer, and more efficient alternatives. benthamdirect.com

One-pot multicomponent reactions (MCRs) are particularly valuable in green synthesis, as they combine several steps into a single operation, reducing waste and saving time and energy. researchgate.net The synthesis of pyrazole-4-carbonitrile derivatives has been successfully achieved in aqueous media. researchgate.net For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine can be catalyzed by simple sodium chloride in water at room temperature, offering high yields and a simple workup procedure. researchgate.netresearchgate.net

The use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride-urea or glucose-urea, represents another sustainable strategy. researchgate.net These solvents can act as both the reaction medium and catalyst, are often biodegradable, and can be recycled. researchgate.net For example, a glucose-urea DES has been used for the catalyst-free, multicomponent synthesis of pyrazole-4-carbonitrile derivatives at room temperature. researchgate.net

Furthermore, biocatalysts and heterogeneous catalysts are being employed to facilitate green pyrazole synthesis. researchgate.netresearchgate.net Catalysts like nano-ZnO, SnO–CeO2 nanocomposites, and modified Layered Double Hydroxides (LDHs) have demonstrated high efficiency in aqueous systems, allowing for easy recovery and reuse, which aligns with the principles of sustainable chemistry. researchgate.netmdpi.comnih.gov

Table 1: Examples of Green Synthetic Protocols for Pyrazole-4-carbonitrile Derivatives

| Catalyst/Medium | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Chloride (NaCl) | Aromatic aldehyde, malononitrile, phenylhydrazine | Water, Room Temperature | High | researchgate.net |

| Glucose-Urea DES | Aromatic aldehyde, hydrazine derivatives, malononitrile | Room Temperature, Catalyst-free | 83-96% | researchgate.net |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, malononitrile, phenyl hydrazine | Water/Ethanol, 55 °C | 85-93% | nih.gov |

| SnO–CeO2 Nanocomposite | Aromatic aldehydes, malononitrile, phenylhydrazine | Water | High | researchgate.net |

Microwave-Assisted and Other Energy-Efficient Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. benthamdirect.comnih.govdergipark.org.tr This energy-efficient technique has been widely applied to the synthesis of pyrazole derivatives. researchgate.netsci-hub.sedergipark.org.tr

The synthesis of pyrazole scaffolds can be significantly expedited using microwave irradiation. For example, the reaction of enaminones with hydrazines to form pyrazoles can be completed in minutes under microwave heating, a process that could take several hours conventionally. nih.gov One-pot, three-component syntheses of pyrazole-4-carbonitriles have been effectively carried out under microwave irradiation, providing several advantages such as operational simplicity and reduced environmental impact. researchgate.net In some protocols, the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine can be performed in an ionic liquid under microwave conditions, further enhancing the green credentials of the synthesis. researchgate.net

Solvent-free microwave-assisted methods offer additional environmental benefits. nih.gov For instance, 3-amino-5-aryl-1H-pyrazole-4-carbonitriles have been reacted with enaminonitriles under solvent-free microwave conditions to produce pyrazolo[1,5-a]pyrimidines in good yields. mdpi.com This highlights the utility of microwave energy in facilitating not only the core pyrazole synthesis but also its subsequent heteroannulation reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole Synthesis | 2-2.5 hours (Reflux) | Not specified | Faster reaction | nih.gov |

| Pyrazole Synthesis from Chalcones | Several hours | 20 minutes | Significant reduction | dergipark.org.tr |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Not specified | 5 minutes | Rapid and efficient | nih.govmdpi.com |

Post-Synthetic Functionalization and Derivatization of the this compound Core

The this compound core contains two distinct aromatic rings, each with its own characteristic reactivity towards electrophiles. The furan ring is a π-electron-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com Substitution on the furan ring preferentially occurs at the C5-position (alpha to the oxygen and adjacent to the pyrazole linkage) or the C2-position, as these positions lead to a more stable cationic intermediate (arenium ion) with three resonance structures. chemicalbook.comucalgary.ca

The pyrazole ring's reactivity is more complex. The N2 nitrogen atom, with its non-Hückel lone pair of electrons, is generally the most reactive site towards electrophiles. orientjchem.orgorientjchem.org However, electrophilic attack on the carbon atoms of the pyrazole ring is also possible, though it typically requires harsher conditions than for the furan ring. In the presence of a strong base, the N1 proton can be abstracted to form a pyrazolate anion, which significantly increases the ring's nucleophilicity and reactivity towards electrophiles. orientjchem.org The directing effects of the existing substituents—the furan group at C3 and the carbonitrile group at C4—will influence the position of any further substitution on the pyrazole ring.

The carbonitrile (nitrile) group at the C4 position of the pyrazole ring is a versatile functional handle for further molecular diversification. It is susceptible to nucleophilic attack and can undergo a variety of transformations.

One of the most common reactions of the nitrile group is its reduction. Using reducing agents such as diisobutylaluminium hydride (DIBAL-H), the carbonitrile can be converted into an aldehyde (pyrazole-4-carbaldehyde). umich.edu Further reduction, for example with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., using Pd/C), can yield the corresponding primary amine (aminomethylpyrazole).

The nitrile group can also participate in addition reactions. For instance, it can react with organometallic reagents or be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. These transformations allow for the introduction of a wide range of other functional groups, significantly expanding the chemical space accessible from the this compound scaffold.

The nitrogen atoms of the pyrazole ring are key sites for functionalization. The N1-H proton is acidic and can be readily substituted by various groups through alkylation, acylation, or arylation reactions. nih.govorientjchem.org For example, reacting the pyrazole with alkyl halides in the presence of a base leads to N-alkylated products. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. nih.gov

A particularly powerful strategy is heteroannulation, where a new ring is fused onto the pyrazole core. This is often accomplished by using a difunctional reagent that reacts with both the N1 nitrogen and an adjacent functional group. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives can react with β-enaminonitriles under microwave irradiation to achieve a regioselective synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com This type of cyclocondensation reaction builds complex polycyclic systems from simple pyrazole precursors.

To utilize metal-catalyzed cross-coupling reactions, a halogenated version of the this compound core would be required, for instance, a bromo- or iodo-substituted pyrazole or furan ring. These reactions are indispensable tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly effective for introducing new aryl or heteroaryl substituents. For example, 3- and 4-bromopyrazoles have been successfully coupled with various arylboronic acids in good to excellent yields using a palladium precatalyst, demonstrating the feasibility of this approach for diversifying the pyrazole core. nih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction would allow for the introduction of alkyne functionalities onto the furan or pyrazole rings. These alkynes can then serve as handles for further transformations, such as click chemistry or conversion into other heterocyclic systems. acs.org The use of these powerful cross-coupling reactions on a halogenated precursor would enable the synthesis of a vast library of diversified this compound derivatives.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The structural framework of this compound, featuring both a diene system within the furan ring and a reactive pyrazole core, presents opportunities for cycloaddition reactions to generate novel fused heterocyclic systems. These reactions are powerful tools for building molecular complexity in a controlled manner.

The furan moiety can act as a 4π component (diene) in [4+2] Diels-Alder cycloadditions. nih.govtudelft.nl This reaction typically involves an electron-deficient dienophile and leads to the formation of a 7-oxabicyclo[2.2.1]heptene adduct. tudelft.nl Such cycloadditions can occur intermolecularly with various dienophiles or intramolecularly if a dienophile is tethered to the core structure. youtube.comresearchgate.net For instance, intramolecular nitrile imide cycloadditions onto a furan ring have been successfully used to construct novel difuro[3,2-c;3,4-d]pyrazole skeletons. rsc.org However, the feasibility of intramolecular Diels-Alder reactions involving the furan ring (IMDAF) can be highly dependent on the stereochemistry of the molecule, which may render the transformation impossible in certain configurations. nih.gov

The pyrazole portion of the molecule is a key precursor for a variety of fused systems, most notably pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The synthesis of these fused heterocycles typically involves the cyclocondensation of an aminopyrazole precursor with a 1,3-bielectrophilic species. nih.govnih.gov For example, 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles can be synthesized in a one-pot, three-component reaction between a substituted benzaldehyde, malononitrile, and 3-amino-5-methylpyrazole. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines are commonly prepared through the condensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents like β-enaminones. nih.govnih.gov

While the title compound, this compound, is not an aminopyrazole itself, it can be considered a strategic precursor. The C4-nitrile group could potentially be transformed into an amino group or other reactive functionalities, which would then enable its participation in these classical cyclization strategies to yield a diverse array of fused heterocyclic systems.

Table 1: Cycloaddition Strategies for Fused Heterocycle Synthesis

| Reaction Type | Reacting Moiety | Reagent/Condition | Fused System Product | Reference(s) |

| [4+2] Diels-Alder | Furan ring (as diene) | Electron-deficient dienophile (e.g., maleic anhydride) | 7-Oxabicyclo[2.2.1]heptene derivatives | nih.govtudelft.nl |

| Intramolecular Nitrile Imide Cycloaddition | Furan ring | Tethered nitrile imide | Difuro[3,2-c;3,4-d]pyrazole | rsc.org |

| Three-Component Reaction | Aminopyrazole derivative | Aldehyde, Malononitrile | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Cyclocondensation | Aminopyrazole derivative | β-Dicarbonyl or β-Enaminone | Pyrazolo[1,5-a]pyrimidine | nih.govnih.gov |

| Pericyclic [4+2] Cycloaddition | Acyclic precursors | Thermal/Catalytic | Pyrazolo[1,5-a]pyrimidine | nih.gov |

Side-Chain Modifications and Linker Chemistry

The functional groups of this compound provide convenient handles for side-chain modifications and the attachment of linkers, essential for applications in drug discovery and materials science. The primary sites for such modifications are the pyrazole N-H and the C4-nitrile group.

N-Alkylation of the Pyrazole Ring: The pyrazole N-H is readily deprotonated and can be substituted via N-alkylation or N-arylation. These reactions are typically carried out under basic conditions (e.g., K₂CO₃ in DMSO) with an appropriate electrophile, such as an alkyl halide. researchgate.netsemanticscholar.org The reaction can also proceed under acidic conditions using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org For unsymmetrical pyrazoles, these reactions can produce a mixture of two regioisomers (N1 and N2 substitution). However, highly regioselective N1-alkylation can often be achieved, with the outcome influenced by steric effects and the reaction conditions. researchgate.net This N-functionalization is a direct method for introducing diverse side chains or linkers for further chemical elaboration.

Modification of the C4-Nitrile Group: The carbonitrile group at the C4 position is a versatile functional group that can be converted into several other functionalities. Standard organic transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary aminomethyl group (-CH₂NH₂).

These transformations introduce new reactive sites (carboxyl, amide, or amino groups) onto the pyrazole scaffold. These new groups can then be used in coupling reactions (e.g., amide bond formation) to attach larger molecular fragments, peptides, or reporter molecules, demonstrating the utility of the parent compound in linker chemistry. The synthesis of various pyrazole-4-carbonitrile derivatives is well-established, highlighting their role as key intermediates in the construction of more complex molecules. nih.govacs.orgresearchgate.net

Table 2: Key Side-Chain and Linker Modification Reactions

| Modification Site | Reaction Type | Reagents | Resulting Functional Group | Reference(s) |

| Pyrazole N-H | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl pyrazole | researchgate.net |

| Pyrazole N-H | N-Alkylation | Trichloroacetimidate, Acid catalyst | N-Alkyl pyrazole | semanticscholar.org |

| C4-Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or Carboxamide | N/A |

| C4-Nitrile | Reduction | H₂, Catalyst or LiAlH₄ | Aminomethyl (-CH₂NH₂) | N/A |

Theoretical and Computational Investigations of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile at the molecular level. These computational techniques allow for a detailed exploration of its geometry, electronic landscape, and reactivity patterns.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a close analog, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level of theory have shown that the molecule predominantly adopts a planar conformation. nih.govresearchgate.net This planarity suggests that all the atoms of the furan (B31954) and pyrazole (B372694) rings lie within the same plane, which is a consequence of the conjugated π-systems and potential intramolecular hydrogen bonding. nih.govresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Furan-Pyrazole System *

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (pyrazole) | ~1.39 Å |

| Bond Length | C-N (pyrazole) | ~1.35 Å |

| Bond Length | N-N (pyrazole) | ~1.34 Å |

| Bond Length | C-C (furan) | ~1.37 - 1.43 Å |

| Bond Length | C-O (furan) | ~1.36 Å |

| Bond Angle | C-N-N (pyrazole) | ~105° |

| Bond Angle | N-N-C (pyrazole) | ~112° |

| Note: These are generalized values based on typical furan-pyrazole structures and may not represent the exact values for this compound. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For the analogous compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated to be approximately -5.907 eV and -1.449 eV, respectively, resulting in a HOMO-LUMO energy gap of about 4.458 eV. nih.gov This relatively large energy gap indicates that the molecule possesses high electronic stability. nih.gov

From the HOMO-LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for a Furan-Pyrazole Analog *

| Parameter | Value |

| HOMO Energy | -5.907 eV |

| LUMO Energy | -1.449 eV |

| HOMO-LUMO Gap (ΔE) | 4.458 eV |

| Electronegativity (χ) | 3.678 eV |

| Chemical Hardness (η) | 2.229 eV |

| Chemical Softness (S) | 0.448 eV⁻¹ |

| Electrophilicity Index (ω) | 3.027 eV |

| Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as a reference. nih.gov |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In a study of a similar furan-pyrazole derivative, the MEP map revealed that the most negative potential is localized around the oxygen atom of the furan ring and the nitrogen atoms of the pyrazole ring, making them the most likely sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms of the pyrazole NH group and the furan ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov The nitrile group in this compound would also be expected to show a region of negative potential around the nitrogen atom.

Mulliken charge analysis is another method to quantify the charge distribution within a molecule, assigning partial charges to each atom. This analysis further helps in identifying the electrophilic and nucleophilic centers.

Tautomeric Equilibrium and Interconversion Mechanism Investigations

N-unsubstituted 1H-pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govmdpi.com For 3-substituted pyrazoles, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. The position of this equilibrium is influenced by the nature of the substituents and the solvent. fu-berlin.de

In the case of 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally more stable. fu-berlin.de For this compound, two primary tautomers are possible: this compound and 5-(furan-2-yl)-1H-pyrazole-4-carbonitrile. The relative stability of these tautomers can be investigated computationally by calculating their energies. The interconversion between these tautomers would proceed through a proton transfer mechanism, the barrier for which can also be modeled computationally. In some cases, both tautomers have been observed to co-exist in the same crystal structure. nih.gov

Aromaticity Analysis of the Furan and Pyrazole Moieties

Both the furan and pyrazole rings in this compound are aromatic. Aromaticity is a property of cyclic, planar, and fully conjugated molecules that contain a specific number of π-electrons, as described by Hückel's rule (4n+2 π-electrons). libretexts.orgmasterorganicchemistry.com

Furan: The furan ring is a five-membered heterocycle with four carbons and one oxygen atom. Each carbon contributes one π-electron, and the oxygen atom contributes a lone pair to the π-system, making a total of six π-electrons (n=1), thus satisfying Hückel's rule. pharmaguideline.comslideshare.net

Pyrazole: The pyrazole ring is a five-membered heterocycle with three carbons and two nitrogen atoms. One nitrogen atom is sp2-hybridized and contributes one π-electron, while the other nitrogen is also sp2-hybridized and its lone pair resides in the plane of the ring, not participating in the aromatic system. The three carbon atoms each contribute one π-electron, and the NH nitrogen contributes its lone pair, also resulting in a 6 π-electron system.

The degree of aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. Generally, thiophene (B33073) is considered more aromatic than pyrrole, which is more aromatic than furan. slideshare.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. The synthesis of 3-amino-1H-pyrazole-4-carbonitriles, which are structurally related to the title compound, has been achieved through the condensation of various precursors. nih.gov A common route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). researchgate.net

For the synthesis of this compound, a plausible pathway involves the reaction of a furan-containing 1,3-dicarbonyl equivalent with a source of hydrazine. Computational studies can model the reaction pathway, identifying key intermediates, transition states, and the associated energy barriers. This allows for a detailed understanding of the reaction's feasibility, regioselectivity, and the factors that control the formation of the final product. For instance, DFT calculations can be employed to study the (3+2) cycloaddition reactions that are often involved in the formation of five-membered heterocyclic rings like pyrazole. mdpi.com

Transition State Analysis for Key Synthetic Steps

Understanding the synthetic pathways to this compound involves examining the energetics of the reaction, particularly the transition states of key steps. Quantum-chemical calculations are a powerful tool for elucidating these mechanisms. For instance, in the synthesis of substituted pyrazoles from heteropropargyl precursors, which share structural motifs with the target compound, density functional theory (DFT) calculations can be employed to model the reaction coordinates. nih.gov

These calculations help in identifying the structures of transition states and intermediates, thereby providing a detailed picture of the reaction mechanism. For example, the cyclization step in pyrazole formation from a suitable precursor, such as the reaction of a β,γ-unsaturated hydrazone, is believed to proceed through a hydrazonyl radical intermediate followed by cyclization. Computational modeling of this process would involve locating the transition state for the intramolecular cyclization, which is crucial for determining the reaction's feasibility and rate.

Key parameters obtained from transition state analysis include the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, and the geometry of the transition state structure. This information is vital for optimizing reaction conditions to favor the formation of the desired pyrazole product.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting both the reaction rate and the selectivity towards a particular product. In the synthesis of heterocyclic compounds like pyrazoles and furans, solvent polarity plays a critical role. nih.gov For the synthesis of related substituted pyrazoles and furans from a common precursor, it has been demonstrated that varying the solvent can shift the reaction outcome between kinetic and thermodynamic control. nih.gov

For example, in the synthesis of 3,5-disubstituted pyrazoles, the use of polar solvents can favor certain tautomeric forms in equilibrium. nih.gov Computational studies, often using implicit or explicit solvent models, can predict how different solvents will affect the stability of reactants, intermediates, transition states, and products. For instance, a study on the synthesis of pyrazoles from a ketoacetylene intermediate showed that decreasing the polarity of the solvent (from THF to hexane) significantly altered the product ratio, favoring the formation of an ynone over a furan. nih.gov This is attributed to the differential stabilization of polar intermediates and transition states by the solvent.

| Solvent | Polarity | Effect on Product Ratio | Reference |

| Tetrahydrofuran (THF) | High | Favors furan formation (98%) | nih.gov |

| Dichloromethane (CH2Cl2) | Medium | Decreased furan content | nih.gov |

| Toluene (PhCH3) | Low | Further decreased furan content | nih.gov |

| Hexane | Low | Favors ynone formation (83%) over furan (14%) | nih.gov |

This table illustrates the impact of solvent polarity on the product distribution in a reaction that can yield either furan or pyrazole precursors.

These findings underscore the importance of carefully selecting the solvent system to achieve high selectivity for this compound during its synthesis.

Catalytic Mechanism Investigations in Organic Transformations

Catalysts are often essential for the efficient and selective synthesis of complex organic molecules, including pyrazole derivatives. Understanding the mechanism by which a catalyst operates is crucial for optimizing the reaction and developing new, more effective catalysts. Various catalytic systems have been developed for pyrazole synthesis, including those based on transition metals like palladium, nickel, and silver. organic-chemistry.orgmdpi.com

For instance, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones provide a route to polysubstituted pyrazoles. organic-chemistry.org Computational studies can be used to investigate the catalytic cycle of such reactions. This would involve modeling the oxidative addition, migratory insertion, and reductive elimination steps, identifying the rate-determining step, and understanding how the ligands on the metal center influence the catalyst's activity and selectivity.

Similarly, acid-catalyzed transformations are relevant. The treatment of certain furan-containing compounds with a Brønsted acid like trifluoroacetic acid (TFA) can lead to cyclization and the formation of new furan rings. nih.gov A plausible mechanism involves the protonation of a carbonyl group, facilitating an intramolecular attack to form a 2,5-dihydrofuran-2-ol (B3051577) intermediate, which then dehydrates to the furan product. nih.gov Computational modeling of these acid-catalyzed steps can provide insights into the protonation states and the energy barriers associated with the cyclization and dehydration events, which would be applicable to understanding potential side reactions or synthetic routes involving the furan moiety of this compound.

Advanced Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. By simulating the atomic motions of a molecule, MD can reveal its preferred shapes, flexibility, and how it interacts with its environment. For a molecule like this compound, MD simulations can be used to understand the rotational freedom around the single bond connecting the furan and pyrazole rings.

In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to its protein target. nih.govnih.gov For pyrazole derivatives, MD simulations have been employed to explore the binding mode of compounds with potential drug targets such as Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can reveal key information about the stability of the protein-ligand complex, the root mean square deviation (RMSD) of the ligand in the binding pocket, and the root mean square fluctuation (RMSF) of the protein residues, indicating which parts of the protein are most affected by ligand binding. researchgate.net This information is critical for understanding the conformational dynamics that govern molecular recognition.

Ligand-Target Docking Studies for Mechanistic Insights into Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-protein interactions. nih.govresearchgate.net Numerous studies have utilized docking to investigate the potential of pyrazole derivatives as inhibitors of various enzymes. nih.govnih.govekb.eg

Docking studies of pyrazole derivatives with targets like receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., Aurora A, CDK2) have shown that these compounds can fit deeply within the binding pockets of the proteins, forming key interactions such as hydrogen bonds. nih.govresearchgate.net The results of these studies are often quantified by a binding energy or docking score, which provides an estimate of the binding affinity. For example, docking of various pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 has revealed minimum binding energies ranging from -5.92 to -10.35 kJ/mol. nih.gov

These studies provide mechanistic insights by identifying the specific amino acid residues in the active site that interact with the ligand. This information is invaluable for understanding molecular recognition and for designing new derivatives of this compound with improved binding affinity and selectivity for a particular biological target.

| Protein Target | PDB ID | Example Pyrazole Derivative | Binding Energy (kJ/mol) | Reference |

| VEGFR-2 | 2QU5 | 1b | -10.09 | nih.gov |

| Aurora A | 2W1G | 1d | -8.57 | nih.gov |

| CDK2 | 2VTO | 2b | -10.35 | nih.gov |

| hCA I | 2CAB | 6a | - | nih.gov |

| hCA II | 1CA2 | 6b | - | nih.gov |

This table summarizes results from docking studies of various pyrazole derivatives against different protein targets, illustrating the range of binding energies observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. mdpi.com

Both 2D and 3D-QSAR studies have been performed on pyrazole derivatives to understand their potential as, for example, anticancer agents or enzyme inhibitors. nih.govnih.gov A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov

For instance, a 3D-QSAR study on 1,3,5-trisubstituted pyrazole derivatives as monoamine oxidase (MAO) inhibitors helped to rationalize the structure-activity relationships and selectivity for MAO-A versus MAO-B. nih.gov Such models provide clear design principles. For derivatives of this compound, a QSAR model could indicate whether bulky substituents on the furan or pyrazole ring would be beneficial for a specific biological activity, or whether electron-donating or electron-withdrawing groups are preferred at certain positions. This guidance is instrumental in the rational design of new, more potent and selective compounds.

Chemical Reactivity and Mechanistic Aspects of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile

Reaction Pathways and Transformation Kinetics

The reactivity of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile is governed by the distinct characteristics of its constituent rings and functional groups. The pyrazole (B372694) ring is an aromatic heterocycle with two nitrogen atoms, which significantly influences its electronic distribution and reactivity. The furan (B31954) ring is an electron-rich five-membered heterocycle, prone to electrophilic attack. The cyano group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which modulates the reactivity of the pyrazole core.

Investigation of Nucleophilic and Electrophilic Reactivity Centers

The pyrazole ring itself possesses both nucleophilic and electrophilic centers. researchgate.netnih.gov Generally, the N1 and N2 nitrogens and the C4 carbon are considered nucleophilic, while the C3 and C5 carbons are electrophilic. researchgate.net In this compound, the C4 position is substituted with a carbonitrile group, which will significantly alter its nucleophilicity. The pyridine-like nitrogen atom of the pyrazole ring is capable of accepting a proton, demonstrating basic properties, while the pyrrole-like NH group can be deprotonated by a strong base, showcasing acidic character. researchgate.net

The furan ring is an electron-rich system, making it susceptible to electrophilic substitution. nih.gov The presence of the pyrazole substituent may influence the regioselectivity of such reactions. Conversely, the nitrile group is a well-known electrophilic center, susceptible to nucleophilic attack, which could lead to a variety of functional group transformations.

Studies on related furan-pyrazole systems have provided insights into their reactivity. For instance, the Vilsmeier-Haack formylation of hydrazones derived from furan-containing ketones is a common method for synthesizing pyrazole-4-carbaldehydes, indicating the reactivity of the pyrazole precursor towards electrophilic substitution. evitachem.com Furthermore, derivatives such as 3-(dimethylamino)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one have been shown to react with nucleophiles like hydrazonoyl halides, leading to the formation of novel bipyrazolyl methanone (B1245722) derivatives. tandfonline.com Similarly, naphtho[2,1-b]furan (B1199300) derivatives bearing a pyrazole nucleus have been reacted with various carbon and nitrogen nucleophiles. researchgate.net

Table 1: Predicted Reactivity Centers of this compound

| Ring/Functional Group | Position | Predicted Reactivity | Influencing Factors |

| Pyrazole Ring | N1 | Nucleophilic (after deprotonation) | Acidity of N-H proton |

| N2 | Nucleophilic/Basic | Lone pair availability | |

| C3 | Electrophilic | Adjacent to two N atoms | |

| C5 | Electrophilic | Adjacent to N1 | |

| Furan Ring | C2' | Susceptible to electrophilic attack | Electron-rich nature |

| C3' | Susceptible to electrophilic attack | Electron-rich nature | |

| C4' | Susceptible to electrophilic attack | Electron-rich nature | |

| C5' | Susceptible to electrophilic attack | Electron-rich nature | |

| Carbonitrile Group | Carbon | Electrophilic | Polarization of the C≡N bond |

| Nitrogen | Nucleophilic (lone pair) | Basic character |

Studies on Radical Reactions and Electron Transfer Processes

While specific research on radical reactions involving this compound is limited, the general principles of radical chemistry can be applied. Heteroarenes, including pyrazoles, can undergo radical functionalization through reactions like the Minisci reaction, where an alkyl radical adds to the electron-deficient ring. nih.gov The presence of the electron-withdrawing nitrile group on the pyrazole ring could facilitate such radical additions.

Radical-mediated trifunctionalization reactions of alkenes and alkynes have been developed, showcasing the versatility of radical chemistry in building complex molecular scaffolds. mdpi.com These methodologies could potentially be adapted for the functionalization of the furan or pyrazole rings of the title compound. The furan moiety, being electron-rich, might also participate in radical reactions, although this is less common than its reactions with electrophiles.

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical reactivity of this compound has not been extensively studied. Generally, pyrazoles are thermally stable aromatic compounds. The furan ring, however, can undergo thermal and photochemical reactions. For instance, some furan derivatives can participate in Diels-Alder reactions, acting as the diene component.

Photochemical reactions of related heterocyclic systems have been reported. For example, the photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one in different solvents leads to the formation of various dimeric photoproducts, with the reaction mechanism being influenced by processes like Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net The photoreactivity of 4-hydroxy-2(5H)-furanone has also been investigated, showing different products depending on whether the reaction is carried out in the crystalline state or in solution. und.edu These studies suggest that the furan moiety in the title compound could be susceptible to photochemical transformations.

Catalytic Roles and Coordination Chemistry

The nitrogen atoms of the pyrazole ring, with their available lone pairs of electrons, make this compound a potential ligand for coordination with metal ions. The coordination chemistry of pyrazole derivatives is a rich and well-studied field. pen2print.orgresearchgate.netpen2print.orgresearchgate.net

Complexation with Transition Metals and Associated Reactivity

Pyrazole-based ligands are known to form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and palladium(II). pen2print.orgajgreenchem.com The coordination can occur through the pyridine-like nitrogen atom (N2). The resulting metal complexes can exhibit different geometries, such as square planar or tetrahedral, depending on the metal ion and other ligands present. pen2print.orgajgreenchem.com

The furan ring's oxygen atom could also potentially participate in coordination, although this is less common than coordination through the pyrazole nitrogens. The nitrile group can also coordinate to metal centers, either through the nitrogen lone pair or the π-system of the triple bond. The specific coordination mode of this compound would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Role as Ligands in Organometallic Catalysis

Transition metal complexes bearing pyrazole-based ligands have been employed as catalysts in various organic transformations. ajgreenchem.comnih.gov For instance, thiazole (B1198619) complexes have been used as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. semanticscholar.org This suggests that complexes of this compound could also exhibit catalytic activity.

The electronic properties of the ligand, which are influenced by the furan and nitrile substituents, would play a crucial role in determining the catalytic performance of its metal complexes. The ability of the pyrazole NH proton to engage in hydrogen bonding or to be deprotonated can also be exploited in catalyst design, leading to metal-ligand cooperative catalysis. nih.gov

Table 2: Potential Applications of Metal Complexes of this compound in Catalysis

| Catalytic Reaction | Potential Role of the Ligand |

| Cross-coupling reactions | Stabilizing the metal center, influencing reductive elimination |

| Oxidation reactions | Modulating the redox potential of the metal catalyst |

| Hydrogenation reactions | Activating small molecules through metal-ligand cooperation |

| Polymerization | Controlling the stereochemistry and properties of the polymer |

Investigation of Self-Assembly and Supramolecular Interactions.

The molecular architecture of this compound, which integrates a hydrogen-bond-donating pyrazole ring, a furan ring rich in π-electrons and featuring a heteroatom capable of accepting hydrogen bonds, and a cyano group also acting as a hydrogen bond acceptor, suggests a rich potential for forming complex supramolecular assemblies. While specific studies on the self-assembly of this particular compound are not extensively documented, a thorough analysis of the supramolecular interactions observed in closely related furan-pyrazole and pyrazole-4-carbonitrile derivatives allows for a detailed and scientifically grounded projection of its behavior. The primary non-covalent interactions expected to govern the self-assembly of this molecule include hydrogen bonding and π-π stacking.

The unsubstituted N-H group of the pyrazole ring is a key player in forming robust hydrogen-bonded networks. In the solid state, 1H-unsubstituted pyrazole derivatives are known to form various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemers (chain-like structures). nih.gov The specific pattern is influenced by the steric and electronic properties of the substituents on the pyrazole ring. nih.gov For this compound, the N-H group can act as a hydrogen bond donor to several potential acceptor sites on neighboring molecules.

One of the most probable interactions is the formation of N-H···N hydrogen bonds, where the acceptor is either the pyridine-like nitrogen atom (N2) of the pyrazole ring or the nitrogen atom of the cyano group. The N-H···N(pyrazole) interaction is a very common and stable motif in pyrazole chemistry, often leading to the formation of dimers or chains. researchgate.netnih.gov Alternatively, the N-H···N(cyano) interaction provides another pathway for linear self-assembly.

The aromatic nature of both the furan and pyrazole rings facilitates π-π stacking interactions, which are crucial in the organization of aromatic molecules in the solid state. nih.govrsc.org These interactions can occur between pairs of furan rings, pairs of pyrazole rings, or between a furan and a pyrazole ring of adjacent molecules. The geometry of these stacks (e.g., face-to-face or slipped-stack) will be influenced by the electrostatic and steric interplay of the substituents. In some furan-substituted benzimidazoles, π-π interactions involving the furan rings and the benzimidazole (B57391) rings were observed, with calculated interaction energies demonstrating their significance in the crystal packing. nih.gov It is also conceivable that C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, will further stabilize the structure. nih.gov

The interplay between these various non-covalent forces dictates the final three-dimensional supramolecular architecture. It is likely that a hierarchical assembly occurs, where strong N-H···N hydrogen bonds first form primary motifs like dimers or chains, which then pack together through weaker C-H···O, C-H···N, and π-π stacking interactions to build the full crystal lattice. The relative orientation of the furan and pyrazole rings, which can vary from nearly coplanar to significantly twisted, will also play a critical role in determining the efficiency of packing and the types of intermolecular contacts that can be formed. nih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | N-H (pyrazole) | N (pyrazole) | 2.8 - 3.0 | researchgate.netnih.gov |

| Hydrogen Bond | N-H (pyrazole) | N (cyano) | 2.9 - 3.2 | Inferred |

| Hydrogen Bond | C-H (aryl/heteroaryl) | O (furan) | 3.0 - 3.5 | nih.gov |

| Hydrogen Bond | C-H (aryl/heteroaryl) | N (pyrazole/cyano) | 3.1 - 3.6 | nih.gov |

| π-π Stacking | Furan-Furan | Furan-Furan | 3.3 - 3.8 | nih.govrsc.org |

| π-π Stacking | Pyrazole-Pyrazole | Pyrazole-Pyrazole | 3.3 - 3.8 | researchgate.net |

| π-π Stacking | Furan-Pyrazole | Furan-Pyrazole | 3.3 - 3.8 | Inferred |

| C-H···π Interaction | C-H (aryl/heteroaryl) | π-system (furan/pyrazole) | 3.2 - 3.7 | nih.govmdpi.com |

Structure Activity Relationship Sar and Mechanistic Biological Studies of 3 Furan 2 Yl 1h Pyrazole 4 Carbonitrile Derivatives

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of pyrazole (B372694) derivatives is intricately linked to their structural features. nih.govresearchgate.net The type, position, and orientation of various substituents on the pyrazole ring system can significantly influence their interactions with molecular targets, thereby dictating their efficacy and potency. nih.gov

Influence of Substituents on Molecular Interactions

The nature of substituents on the pyrazole ring plays a critical role in defining the compound's biological activity. The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs. nih.gov

For instance, the presence and size of substituents can impact the affinity of pyrazole compounds for the catalytic sites of enzymes like CYP2E1. nih.gov The introduction of a methyl group at the C3 or C4 positions of the pyrazole ring has been shown to significantly increase binding affinity, an effect correlated with increased hydrophobicity. nih.gov However, a limit to these favorable hydrophobic contacts was observed, as the introduction of a second methyl group resulted in a complete loss of binding. nih.gov Similarly, while a smaller methyl group at the C3 position improves binding, a larger, more hydrophobic phenyl group at the same position does not, likely due to steric clashes. nih.gov

Electron-donating groups, such as a methoxy (B1213986) moiety, can confer additional hydrogen bonding opportunities and enhance interactions with the active sites of enzymes like COX-2. nih.gov Conversely, the addition of electron-withdrawing groups, such as nitro and bromo groups, has been shown to elevate the antinociceptive efficacy of certain pyrazole derivatives. nih.gov The presence of halogen groups on an attached phenyl ring can also promote hydrophobic interactions. nih.gov

The structure of substituents also significantly influences the inhibitory properties of pyrazole derivatives against enzymes like thrombin. For example, in a series of 1H-pyrazol-5-amine derivatives, a 3-pyridyl-substituted compound was a much more potent thrombin inhibitor than its 3-phenyl-substituted counterpart, which in turn was more potent than the inactive 3-cyclohexyl-substituted analog. nih.gov The introduction of a fluorine atom into the pyrazole core was also found to be important for inhibitory properties. nih.gov

These findings underscore the delicate balance of steric and electronic properties of substituents in determining the biological activity of pyrazole derivatives.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity. For a molecule to interact with its biological target, it must adopt a specific "bioactive conformation."

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazoles, have revealed the existence of different conformational polymorphs. mdpi.com These polymorphs, while having the same chemical composition, exhibit different crystal structures due to distinct molecular packing and conformations. mdpi.com The different conformations observed in the crystals are dictated by the demands of molecular packing, as revealed by geometry-optimization calculations. mdpi.com This highlights that the solid-state conformation can be influenced by intermolecular interactions within the crystal lattice.

The study of different polymorphs is significant as the conformation of the molecule can affect its physical properties and, consequently, its biological activity. The ability of a molecule to adopt the correct conformation to bind to a target is a key aspect of its efficacy.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. nih.gov This approach is valuable in drug discovery for designing new molecules with desired therapeutic effects. nih.govnih.gov

A pharmacophore model for febrifugine (B1672321) analogues, which are potent antimalarial agents, was developed and identified a five-point pharmacophore with two hydrogen bond acceptors, one positive ionic group, and two aromatic rings as crucial for activity. nih.gov Similarly, a pharmacophore model for pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov These models provide a rational basis for the design of new, potent inhibitors.

For pyrazole derivatives, the pyrazole ring itself often serves as a key scaffold. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a recognized pharmacophore for kinase inhibition. mdpi.com The pyrazole hinge binding moiety is considered a privileged scaffold in medicinal chemistry for developing kinase inhibitors. mdpi.com

Stereochemical Implications in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions, plays a critical role in how a drug is recognized by its biological target. However, specific studies detailing the stereochemical implications for the biological recognition of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile derivatives are not extensively available in the provided search results. In general, for chiral molecules, one enantiomer often exhibits significantly higher biological activity than the other, as it fits more precisely into the chiral binding site of the target protein.

Investigations into Molecular Mechanisms of Action (In Vitro/In Silico Focus)

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug development. For this compound derivatives, research has focused on their ability to inhibit various enzymes.

Studies on Enzyme Inhibition Mechanisms (e.g., COX, LOX, Kinases)

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenase (COX) Inhibition:

Many pyrazole derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. scilit.comnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com

A series of pyrazole derivatives containing a carbonitrile and a substituted thiazole (B1198619) moiety were designed as selective COX-2 inhibitors. scilit.com Molecular docking studies showed that these compounds exhibited a higher affinity for the COX-2 active site. scilit.com One particular compound, 19m , was found to be highly effective, with a COX-2 inhibition of 5.63 μM in NIH/3T3 cells and 4.12 μM in MDA-MB-231 cells. scilit.com Another study identified compound AD 532 , ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), as a promising and less potent inhibitor of COX-2 in vitro than celecoxib, which may indicate lower potential for cardiovascular toxicity. nih.gov

Lipoxygenase (LOX) Inhibition:

While the provided search results focus more on COX and kinase inhibition, the broader class of pyrazole derivatives has been explored for dual COX/LOX inhibition. The development of dual inhibitors is a therapeutic strategy for inflammatory diseases.

Kinase Inhibition:

Pyrazole derivatives are a significant class of kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory and neurodegenerative disorders. nih.govmdpi.com The pyrazole scaffold is a key feature in many kinase inhibitors. mdpi.com

For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to exhibit potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.govCompound 10e from this series showed moderate inhibiting activities against all four kinases, with IC50 values of 0.166 μM (JAK2), 0.057 μM (JAK3), 0.939 μM (Aurora A), and 0.583 μM (Aurora B). nih.gov Molecular modeling suggested that this compound binds in a manner similar to a known multi-target kinase inhibitor. nih.gov

Furthermore, 3-amino-1H-pyrazole-based compounds have been developed as inhibitors of the understudied PCTAIRE family of kinases. mdpi.com Small modifications to the pyrazole ring were found to have significant effects on the selectivity of these inhibitors. mdpi.com

The mechanism of inhibition for many of these pyrazole-based kinase inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways. mdpi.com

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

Derivatives of the pyrazole scaffold are recognized for their ability to interact with a wide array of biological receptors, a characteristic that underpins their diverse pharmacological activities. nih.govmdpi.com Molecular docking and ligand-receptor interaction studies have been instrumental in elucidating the binding modes of these compounds, particularly as kinase inhibitors. mdpi.comnih.gov Kinases, which are crucial regulators of cellular processes, have been a primary target for pyrazole-based compounds. nih.gov

For instance, pyrazole derivatives have been designed as inhibitors for Janus kinases (JAKs) and Aurora kinases. nih.gov Molecular modeling of a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative revealed that it could fit into the binding pocket of JAK2/3 and Aurora A/B kinases, establishing a binding mode similar to known multi-target kinase inhibitors. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives have been screened in silico for their binding activities to p38 MAP kinase. nih.govacs.org These studies identified that certain derivatives exhibit a high binding affinity for both the ATP-binding pocket and a newly discovered lipid-binding pocket, suggesting potential as allosteric inhibitors. nih.govacs.org The interaction often involves the formation of hydrogen bonds between the pyrazole ring's nitrogen atoms and key amino acid residues in the receptor's active site, such as Arg330A in the bacterial enzyme DapE. nih.gov

The structure of the pyrazole derivative is critical for its binding affinity and selectivity. A regioisomeric switch, such as exchanging the positions of pyridyl and fluorophenyl rings on the pyrazole core, can lead to a complete loss of inhibition for one kinase (p38α) while conferring inhibitory activity against other kinases. nih.gov The addition of bulky side chains, like a pyrazole ring at the 3-position of a cephalosporin, can sterically hinder enzymatic hydrolysis, a mechanism exploited in the antibiotic ceftolozane. wikipedia.org These studies underscore that the pyrazole nucleus, often in combination with other heterocyclic systems like furan (B31954), serves as a versatile scaffold for designing potent and selective receptor ligands. nih.gov

Table 1: Receptor Binding and Inhibition Data for Pyrazole Derivatives

| Compound Class | Target Receptor/Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2, JAK3, Aurora A, Aurora B | Compound 10e showed IC50 values of 0.166 µM (JAK2), 0.057 µM (JAK3), 0.939 µM (Aurora A), and 0.583 µM (Aurora B). | nih.gov |

| Pyrano[2,3-c]pyrazole derivatives | p38 MAP kinase | Compound 5 showed a high binding affinity of -10.9932 kcal/mol to the lipid-binding pocket. | nih.govacs.org |

| Pyrazole-based inhibitors | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | The N2 of the pyrazole ring participates in a key hydrogen bond with Arg330A. | nih.gov |

| 4-Amino-(1H)-pyrazole derivatives | Janus kinases (JAKs) | Identified as potent JAK inhibitors. | nih.gov |

Modulation of Intracellular Signaling Pathways

The biological effects of this compound and related pyrazole derivatives are frequently mediated through the modulation of critical intracellular signaling pathways. mdpi.com These pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, are essential for transmitting extracellular signals to the cell's interior, governing processes like proliferation, differentiation, and apoptosis. ijmphs.comnews-medical.net

Pyrazole derivatives have been shown to inhibit several kinases within the MAPK pathway, such as p38 MAPK and c-Jun N-terminal kinases (JNKs). ijmphs.comresearchgate.net The inhibition of these kinases can be a crucial mechanism in the treatment of cancer and inflammatory diseases. nih.gov For example, pyrazole treatment in combination with other stimuli has been shown to activate JNK and p38 MAPK. researchgate.net In other contexts, pyrazole-based compounds act as potent inhibitors of this pathway. ijmphs.com The molecular mechanism often involves targeting the ATP-binding site or allosteric sites on the kinases. nih.govacs.org

Beyond the MAPK pathway, pyrazole derivatives influence other significant signaling cascades. Studies on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives demonstrated that they can down-regulate the phosphorylation of STAT3 and STAT5, key components of the JAK/STAT pathway, in a dose-dependent manner. nih.gov The JAK/STAT pathway is vital for immune responses and cell growth, and its dysregulation is common in cancers. Furthermore, certain indenopyrazole analogues have been found to inhibit the phosphorylation of Phosphatase and Tensin Homolog (PTEN), subsequently affecting the PTEN/Akt/NF-κB signaling pathway, which is critical for cell survival and proliferation. mdpi.com The ability of these compounds to interact with multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. nih.govmdpi.com

Interactions with Microbial Targets and Mechanistic Basis of Antimicrobial Action

The pyrazole scaffold, particularly when functionalized with moieties like the furan ring, is a cornerstone in the development of new antimicrobial agents. nih.govbiointerfaceresearch.comijrar.org Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. biointerfaceresearch.comnih.gov

The mechanistic basis of their antimicrobial action is diverse. One key mechanism is the inhibition of essential bacterial enzymes. nih.gov For example, pyrazole-based compounds have been synthesized as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme crucial for bacterial cell wall biosynthesis in many bacteria. nih.gov Docking studies of these inhibitors revealed key interactions within the enzyme's active site, confirming competitive inhibition. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and MurB enzyme, which are also involved in cell wall synthesis. nih.gov

Another important mechanism involves the disruption of the bacterial cell wall structure. The antibiotic ceftolozane, which contains a pyrazole ring, functions through this principle. wikipedia.org The bulky pyrazole side chain provides steric hindrance that protects the core β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes. wikipedia.org

Studies on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives have shown pronounced effects on Staphylococcus aureus and Escherichia coli, as well as Candida species. biointerfaceresearch.com Similarly, furo[2,3-c]pyrazole derivatives have exhibited potent antifungal activity against Botrytis fabae and Fusarium oxysporum. nih.gov The introduction of furan and pyrazole fragments into a single molecular structure often enhances the antimicrobial power. orientjchem.org The broad spectrum of activity and multiple mechanisms of action make these compounds promising candidates for overcoming microbial resistance. nih.gov

Table 2: Antimicrobial Activity of Furan-Pyrazole Derivatives

| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 12 (1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone) | Bacillus subtilis | 3.125 | Not specified | nih.gov |

| 7 (N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine) | Botrytis fabae, Fusarium oxysporum | 6.25 | Not specified | nih.gov |

| 13 (2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one) | Botrytis fabae, Fusarium oxysporum | 6.25 | Not specified | nih.gov |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced effect | Not specified | biointerfaceresearch.com |

Investigation of Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)

Pyrazole derivatives, including those containing a furan moiety, have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity is commonly evaluated using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging methods. nih.govnih.gov

The primary mechanism of antioxidant action for these compounds is radical scavenging through hydrogen or electron donation. researchgate.nettandfonline.com The DPPH method, for example, measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, which causes a color change that can be measured spectrophotometrically. tandfonline.com Studies on various pyrazole derivatives have demonstrated significant scavenging activity against DPPH, H₂O₂, superoxide, and nitric oxide radicals, in some cases exceeding the activity of standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govresearchgate.net

The structural features of the pyrazole derivatives play a crucial role in their antioxidant potential. For example, a series of curcumin-based pyrazole derivatives showed good radical scavenging properties, with one compound, 4,4'-((1E,1'E)-(1-(p-tolyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol), being more active than curcumin (B1669340) itself. tandfonline.comtandfonline.com A proposed mechanism suggests that the double bond in the linker of these compounds is responsible for the radical scavenging activity, where the radical forms a bond with the compound, and the resulting new radical is stabilized by conjugation with the aromatic rings. tandfonline.com The pyrazole ring itself is known to possess antioxidant activity and can mitigate oxidative stress by diminishing lipid peroxidation processes. nih.gov

Antiproliferative Mechanisms in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of 3-(furan-2-yl)-1H-pyrazole exhibit significant antiproliferative activity against various human cancer cell lines, operating through multiple, often interconnected, cellular mechanisms. nih.govresearchgate.net The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression. mdpi.comnih.gov